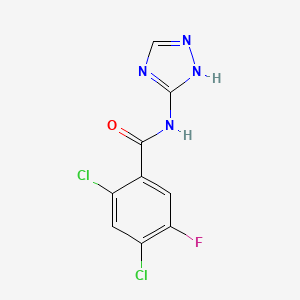
1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid is a compound that features an indole core with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid group at the 7-position. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid typically involves the protection of the indole nitrogen with a Boc group. This can be achieved by reacting indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The carboxylic acid group can be introduced through various methods, including direct carboxylation or functional group interconversion.
Industrial Production Methods: Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution: Electrophilic substitution reactions at the indole core, particularly at the 3-position.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Substitution: Various electrophiles and catalysts, depending on the desired substitution pattern.
Major Products:
Deprotection: Indole-7-carboxylic acid.
Substitution: Substituted indoles with various functional groups at the 3-position.
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid primarily involves the protection and deprotection of the indole nitrogen. The Boc group stabilizes the nitrogen, preventing it from participating in unwanted reactions. Upon deprotection, the free indole nitrogen can engage in various chemical and biological interactions .
Comparaison Avec Des Composés Similaires
- 1-(tert-Butoxycarbonyl)-2-pyrroleboronic acid : Similar in structure but with a pyrrole core instead of an indole.
- tert-Butyloxycarbonyl-protected amino acids : Share the Boc protecting group but differ in the core structure.
Uniqueness: 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid is unique due to its indole core, which is a key scaffold in many biologically active molecules. The presence of both the Boc protecting group and the carboxylic acid group allows for versatile synthetic applications and functionalization .
Propriétés
Formule moléculaire |
C14H15NO4 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]indole-7-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-8-7-9-5-4-6-10(11(9)15)12(16)17/h4-8H,1-3H3,(H,16,17) |
Clé InChI |
NDIGUXSHHYPNAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


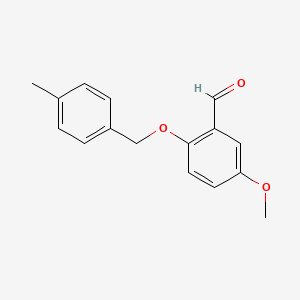
![n-Methoxybenzo[b]thiophene-3-carboxamide](/img/structure/B14905891.png)
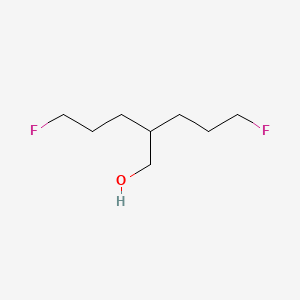
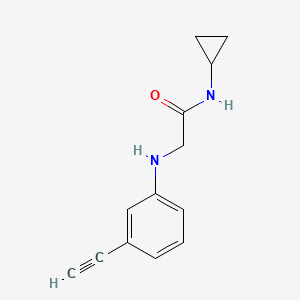
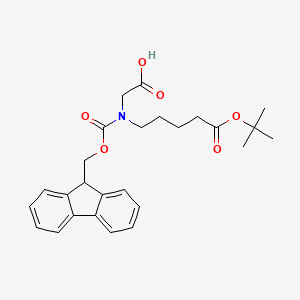
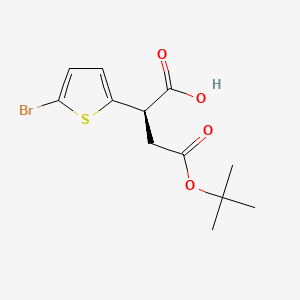
![7-heptadecan-9-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14905925.png)

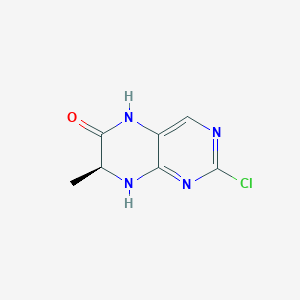
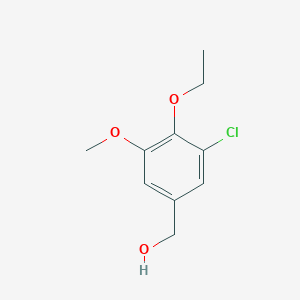
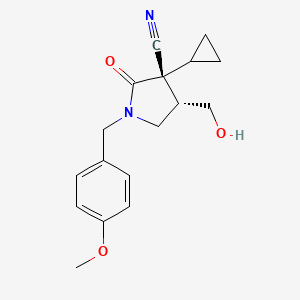
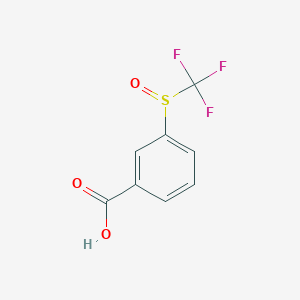
![N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B14905972.png)
